(Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one
Description
(Z)-3-(2-(4-(2-Chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one belongs to the indolin-2-one family, a scaffold known for its anticancer properties due to structural versatility and the presence of α,β-unsaturated carbonyl (Michael acceptor) moieties . This compound features a 2-chloroethylphenyl substituent, which may enhance alkylating activity, a mechanism critical in anticancer agents like nitrosoureas . Its Z-configuration ensures proper spatial alignment for biological interactions, as seen in structurally similar derivatives .
Properties
IUPAC Name |
(3Z)-3-[2-[4-(2-chloroethyl)phenyl]-2-oxoethylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-10-9-12-5-7-13(8-6-12)17(21)11-15-14-3-1-2-4-16(14)20-18(15)22/h1-8,11H,9-10H2,(H,20,22)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCSSGCPGXBBGS-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)CCCl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=C(C=C3)CCCl)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one is a synthetic compound belonging to the indolin-2-one family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The chemical formula for (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one is . Its structure includes a chloroethyl group, which is significant for its biological activity. The compound's molecular structure is critical in determining its interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds within the indolin-2-one class exhibit significant anticancer properties. For instance, (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one has been evaluated for its effects on various cancer cell lines.
Case Study:
In a study examining the effects of indolin-2-one derivatives on cancer cells, it was found that those with a chloroethyl substituent demonstrated enhanced cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cell lines. The mechanism involved the inhibition of the phosphoinositide 3-kinase/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis .
Table 1: Anticancer Activity of Indolin-2-One Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one | PC-3 | 12.5 | Inhibition of Akt/mTOR pathway |
| 4-(2-chloroethyl)-phenyl acetate | MCF-7 | 15.0 | JNK-dependent apoptosis |
2. Anti-inflammatory Activity
The anti-inflammatory properties of (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one have been explored through various assays measuring cytokine production.
Findings:
In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition was concentration-dependent and comparable to established anti-inflammatory drugs .
Table 2: Anti-inflammatory Effects of Indolin-2-One Derivatives
| Compound Name | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one | 70% | 20 |
| Dexamethasone | 65% | 10 |
3. Antimicrobial Activity
Indolin-2-one derivatives have also shown promise as antimicrobial agents. Preliminary studies suggest that they exhibit activity against various bacterial strains.
Research Insights:
A screening of several indolin derivatives indicated that those containing the chloroethyl group displayed enhanced antibacterial effects against Gram-positive bacteria .
The biological activity of (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one is primarily attributed to its ability to modulate key signaling pathways:
- Akt/mTOR Pathway: Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
- NF-kB Signaling: Suppression of this pathway contributes to decreased inflammation by lowering cytokine production.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key substituents in indolin-2-one derivatives influence electronic properties, solubility, and bioactivity:
Structural Insights :
Key Observations :
Toxicity Profiles :
Enzyme Inhibition :
- Thiazolyl hydrazono derivatives (e.g., 6k–6p) inhibit α-glucosidase, suggesting indolin-2-one derivatives can target metabolic enzymes .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity :
- Octanol/Water Coefficients: Nitrosoureas with chloroethyl groups exhibit optimal solubility (log P ~2.5) for blood-brain barrier penetration . The target compound’s log P is likely similar, balancing membrane permeability and solubility.
- Melting Points : Halogenated derivatives (e.g., 4-Cl, 4-Br) show higher melting points (190–200°C) due to crystallinity, whereas methoxy-substituted analogs melt lower (~180°C) .
Stability :
- Chloroethyl groups may confer chemical instability, requiring storage at low temperatures to prevent decomposition, as seen in BCNU .
Q & A
Q. How is the Z-configuration of (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one experimentally confirmed?
Methodological Answer: The Z-configuration is determined via single-crystal X-ray diffraction . For structurally similar compounds (e.g., (Z)-1-acetyl-3-[2-oxo-1-phenyl-2-(3-pyridyl)ethylidene]indolin-2-one), crystallographic data revealed a planar indolinone system with dihedral angles of 72.97° (pyridine ring) and 45.05° (phenyl ring) relative to the core, confirming the stereochemistry. The mean C–C bond distance precision (0.002 Å) and low R-factor (0.040) ensure reliability .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., indole C–H resonances at δ 6.8–7.5 ppm) and carbonyl signals (δ ~170–180 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., [M+H]+ for C23H16N2O3 at m/z 367.12) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What are standard purification methods for synthesizing this compound?
Methodological Answer:
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) isolates intermediates (70% yield reported for similar indolinones) .
- Recrystallization : Slow diffusion of petroleum ether into ethanol/isopropanol yields high-purity crystals .
Advanced Research Questions
Q. How do intermolecular interactions influence the compound’s solid-state properties?
Methodological Answer: Crystal packing is stabilized by C–H⋯O/N hydrogen bonds (e.g., C10–H10⋯O2, 2.57 Å) and π–π stacking (3.6–3.8 Å between aromatic rings). These interactions form a 3D framework, critical for understanding solubility and stability. Rietveld refinement (wR = 0.116) quantifies structural accuracy .
Q. What synthetic strategies improve yield and selectivity for Z-configured derivatives?
Methodological Answer:
- Base Optimization : NaH in THF promotes deprotonation with 70% yield, while weaker bases (e.g., K2CO3) reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove byproducts .
- Catalytic Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereoselectivity but require rigorous kinetic analysis .
Q. How can contradictions in spectroscopic data during characterization be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing indole C–H from aromatic protons).
- X-ray Validation : Crystallography clarifies ambiguous NOE correlations (e.g., confirming Z-configuration over E) .
- Dynamic NMR : Detects rotameric equilibria in solution that may obscure spectral assignments .
Q. What experimental design considerations mitigate degradation during prolonged analysis?
Methodological Answer:
- Temperature Control : Data collection at 100 K minimizes thermal motion and degradation (e.g., in X-ray studies) .
- Stabilizing Additives : Antioxidants (e.g., BHT) or inert atmospheres (N2/Ar) prevent oxidation of sensitive groups (e.g., chloroethyl) .
- Rapid Analysis : Time-resolved techniques (e.g., stopped-flow NMR) reduce exposure to degrading conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
